molecular formula C25H25ClFN3O2S B2584565 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride CAS No. 1215604-43-5

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride

Cat. No.: B2584565
CAS No.: 1215604-43-5
M. Wt: 486
InChI Key: KFULGFNNCKDGKR-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a 6-fluoro substituent on the benzo[d]thiazole core, a 3-phenoxybenzamide moiety, and a dimethylaminopropyl side chain. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceuticals. While exact physicochemical data (e.g., melting point, solubility) are unavailable, structurally similar compounds, such as the methoxy-substituted analog (CAS 1052530-89-8), have molecular weights around 463 g/mol . The fluorine atom at the 6-position likely increases electronegativity and metabolic stability compared to non-halogenated analogs, while the phenoxy group may facilitate π-π stacking interactions in target binding.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2S.ClH/c1-28(2)14-7-15-29(25-27-22-13-12-19(26)17-23(22)32-25)24(30)18-8-6-11-21(16-18)31-20-9-4-3-5-10-20;/h3-6,8-13,16-17H,7,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFULGFNNCKDGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Molecular Structure:

  • Molecular Formula: C18H22ClFN4OS
  • Molecular Weight: Approximately 423.93 g/mol
  • Functional Groups: The compound features a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a phenoxybenzamide functional group.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. In vitro studies have demonstrated that such benzothiazole derivatives can inhibit the proliferation of various cancer cell lines.

Case Study Findings:

  • Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50 Values:
    • A549: 8.5 μM
    • HCC827: 6.26 μM
    • NCI-H358: 6.48 μM
      These values indicate that the compound is effective at relatively low concentrations, suggesting a strong potential for development as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA synthesis.

Testing Results:

  • Bacterial Strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Methodology: Broth microdilution testing was employed to determine minimum inhibitory concentrations (MICs).

The biological activity of this compound is attributed to its ability to bind within the minor groove of DNA, disrupting normal cellular processes. This binding affinity is enhanced by the presence of the fluorinated benzothiazole moiety, which increases the compound's lipophilicity and cellular uptake.

Comparative Analysis of Related Compounds

Compound NameMolecular WeightNotable FeaturesBiological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride409.9 g/molSimilar structure; anti-inflammatory effectsAntitumor activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride383.9 g/molContains furan moietyAntimicrobial activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-benzo[d]thiazole-6-carboxamide hydrochloride450.98 g/molComplex organic structureDiverse biological activities

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole scaffold is a common pharmacophore in bioactive molecules. Key analogs include:

Compound Name Benzothiazole Substituent Amide/Other Substituents Molecular Weight (g/mol) Potential Application
Target Compound 6-fluoro 3-phenoxybenzamide, dimethylaminopropyl ~463 (estimated) Pharmaceutical (inferred)
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF3 Phenylacetamide Not reported Patent-derived bioactive agent
N-(4-fluorobenzo[d]thiazol-2-yl) carbohydrazide derivatives 4-fluoro Carbohydrazide ~350–400 (estimated) Antimicrobial/antifungal

Key Observations :

  • Trifluoromethyl vs. Fluoro : The CF3 group in compounds increases hydrophobicity and electron-withdrawing effects compared to fluorine, which could alter pharmacokinetic profiles .

Amide Side Chain Modifications

The 3-phenoxybenzamide group distinguishes the target compound from other benzamide derivatives:

Compound Name Amide Substituent Core Structure Application
Target Compound 3-phenoxybenzamide Benzothiazole Pharmaceutical
Flutolanil 3-(1-methylethoxy)phenyl Benzamide Pesticide
Cyprofuram Tetrahydrofuran-linked Cyclopropane Pesticide

Key Observations :

  • The phenoxy group in the target compound may improve lipophilicity and membrane permeability compared to aliphatic substituents (e.g., methoxy in flutolanil) .
  • Pesticide-derived benzamides () often prioritize stability under environmental conditions, whereas pharmaceutical analogs like the target compound likely optimize receptor affinity and metabolic clearance.

Heterocyclic Core Alternatives

Replacing benzothiazole with other heterocycles alters bioactivity:

Compound Name () Core Structure Substituents Application
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole Chlorophenyl, phenylpropyl Antimicrobial

Key Observations :

  • Benzothiazoles generally show broader pharmaceutical relevance due to their balanced electronic properties and synthetic accessibility .

Research Findings and Implications

Fluorine Impact : The 6-fluoro substituent likely reduces oxidative metabolism compared to methoxy or methyl groups, extending half-life .

Solubility Enhancement: The dimethylaminopropyl side chain, when protonated as a hydrochloride salt, improves water solubility, critical for drug delivery .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions starting with coupling of the benzo[d]thiazole and phenoxybenzamide moieties. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., HBTU) in THF or DMF under nitrogen to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via ¹H/¹³C NMR (e.g., δ ~7.8 ppm for fluorobenzo[d]thiazole protons) .

Q. How can researchers characterize the three-dimensional conformation of this compound to inform target binding studies?

  • Methodology :

  • X-ray crystallography : Co-crystallize with a solvent (e.g., methanol) and resolve the structure to analyze bond angles and spatial arrangement of the dimethylamino and fluorobenzo[d]thiazole groups .
  • NMR spectroscopy : Use NOESY or ROESY to detect intramolecular interactions (e.g., proximity between phenoxybenzamide and dimethylamino groups) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to predict electrostatic potential surfaces and optimize geometry .

Q. What in vitro assays are recommended to assess the compound’s biological activity in oncology research?

  • Methodology :

  • Kinase inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, VEGFR) at concentrations 1–100 µM .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using non-linear regression .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays (e.g., Caspase-Glo®) after 24-hour exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting kinase inhibition profiles)?

  • Methodology :

  • Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP incorporation) and fluorescence-based methods to rule out assay interference .
  • Dose-response curves : Test across a wider concentration range (0.1–200 µM) to identify off-target effects at higher doses .
  • Structural analogs : Compare activity of derivatives lacking the 6-fluoro or phenoxy groups to pinpoint critical pharmacophores .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

  • Methodology :

  • Analog synthesis : Systematically modify substituents (e.g., replace 6-fluoro with methoxy or nitro groups) and evaluate changes in potency .
  • QSAR modeling : Use MolDescriptor (e.g., logP, polar surface area) and machine learning (Random Forest) to correlate structural features with IC₅₀ values .
  • Crystallographic docking : Overlay analogs onto target protein structures (e.g., PDB: 1M17) to predict binding affinity differences .

Q. How can researchers address poor pharmacokinetic properties (e.g., low solubility) during preclinical development?

  • Methodology :

  • Salt screening : Test alternative counterions (e.g., mesylate, tosylate) to improve aqueous solubility beyond the hydrochloride form .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (200 nm size, PDI <0.2) to enhance bioavailability in rodent models .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to quantify degradation half-life and identify metabolic hotspots .

Q. What computational approaches are recommended for elucidating the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : AutoDock Vina to simulate binding to hypothesized targets (e.g., tubulin, DNA topoisomerase) with RMSD validation <2.0 Å .
  • MD simulations : GROMACS (AMBER force field) to analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • Network pharmacology : Use STRING or KEGG to map protein interaction networks and identify secondary targets .

Q. How can researchers reconcile discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Methodology :

  • Reaction parameter optimization : Screen temperatures (0°C vs. room temperature), solvents (DMF vs. THF), and bases (Et₃N vs. DIPEA) using DoE (Design of Experiments) .
  • Impurity profiling : LC-MS to identify byproducts (e.g., unreacted starting materials) and adjust stoichiometry or coupling agents .
  • Scale-up validation : Repeat synthesis at 1 mmol and 10 mmol scales to assess reproducibility under inert vs. ambient conditions .

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